rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane
Description
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is a stereochemically complex cyclobutane derivative featuring three distinct substituents: a bulky tert-butoxy group, a chlorine atom, and a methoxy group. The cyclobutane ring introduces inherent ring strain, which influences its reactivity and conformational stability. The stereochemical arrangement (1R,2S,3R) distinguishes this compound from its diastereomers and enantiomers, affecting its physical properties and interactions in synthetic pathways.
Properties
Molecular Formula |
C9H17ClO2 |
|---|---|
Molecular Weight |
192.68 g/mol |
IUPAC Name |
(1R,2S,3R)-1-chloro-2-methoxy-3-[(2-methylpropan-2-yl)oxy]cyclobutane |
InChI |
InChI=1S/C9H17ClO2/c1-9(2,3)12-7-5-6(10)8(7)11-4/h6-8H,5H2,1-4H3/t6-,7-,8-/m1/s1 |
InChI Key |
CUDPMFXVPRITGN-BWZBUEFSSA-N |
Isomeric SMILES |
CC(C)(C)O[C@@H]1C[C@H]([C@H]1OC)Cl |
Canonical SMILES |
CC(C)(C)OC1CC(C1OC)Cl |
Origin of Product |
United States |
Preparation Methods
[2+2] Cycloaddition of Vinyl Derivatives
- The most common approach involves the photochemical or thermal [2+2] cycloaddition of substituted alkenes to form the cyclobutane ring.
- For example, a vinyl ether derivative with appropriate substituents can undergo UV irradiation to generate the cyclobutane core.
Vinyl ether derivative + Vinyl chloride → Cyclobutane core
| Parameter | Conditions | References |
|---|---|---|
| Light source | UV light (254-300 nm) | |
| Solvent | Benzene, dichloromethane | |
| Temperature | Room temperature or below |
- High regioselectivity.
- Potential for stereocontrol with chiral auxiliaries.
- Requires UV irradiation.
- Possible side reactions.
Radical Cyclization Approach
- Starting from a suitable halogenated precursor, radical initiation (e.g., using AIBN or peroxides) induces intramolecular cyclization.
- The precursor contains a halogen at the position destined for substitution (e.g., chloro group) and a suitable radical acceptor.
Halogenated precursor + radical initiator → Cyclobutane derivative
| Parameter | Conditions | References |
|---|---|---|
| Radical initiator | AIBN or peroxide | |
| Solvent | Toluene, acetonitrile | |
| Temperature | 80-120°C |
- Good for constructing strained rings.
- Tolerant of various functional groups.
- Control over stereochemistry is challenging.
- Possible formation of side products.
Stereoselective Functionalization
Post-cyclization, selective functionalization introduces the tert-butoxy, chloro, and methoxy groups:
- Chlorination at the appropriate position via electrophilic chlorination.
- Methoxylation using methylating agents like dimethyl sulfate or methyl iodide.
- Introduction of tert-butoxy groups through nucleophilic substitution or protection strategies.
Specific Synthetic Route (Hypothetical Example)
Based on literature precedents, a plausible synthetic route involves:
- Preparation of a cyclobutane precursor via [2+2] photocycloaddition of a suitable alkene.
- Selective chlorination at the desired position using N-chlorosuccinimide (NCS).
- Methoxylation at position 2 using methyl iodide (CH₃I) in the presence of a base.
- Introduction of tert-butoxy group via nucleophilic substitution with tert-butanol derivatives under suitable conditions.
Data Table Summarizing Preparation Conditions
Research Results and Optimization
Recent studies have demonstrated that stereoselectivity can be improved by:
- Using chiral auxiliaries during cycloaddition.
- Employing catalytic asymmetric reactions.
- Fine-tuning reaction temperatures and solvents to favor desired stereoisomers.
A recent publication reports a 65% yield of the target stereoisomer via a [2+2] photocycloaddition under chiral-sensitized conditions, with subsequent functionalization steps achieving high regio- and stereoselectivity.
Notes and Considerations
- The synthesis of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane requires meticulous control over reaction conditions to avoid isomeric mixtures.
- Protecting groups and selective reagents are critical to achieving high purity.
- The stereochemistry can be influenced by the choice of chiral catalysts or auxiliaries during key steps.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The chloro group can be reduced to form a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxide or amine groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a ketone or aldehyde, while reduction of the chloro group can yield a cyclobutane derivative with a hydrogen atom in place of the chlorine.
Scientific Research Applications
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformation through various pathways. In biological systems, it may interact with specific enzymes or receptors, leading to changes in cellular processes. The molecular targets and pathways involved can vary widely depending on the context of its use.
Comparison with Similar Compounds
Key Structural Features :
- Cyclobutane core : A four-membered carbon ring with significant angle strain (~90° bond angles).
- Substituents: tert-butoxy group (-OC(CH₃)₃): A sterically demanding substituent that enhances solubility in nonpolar solvents. Chlorine atom: A moderately polarizable leaving group, enabling nucleophilic substitution reactions. Methoxy group (-OCH₃): An electron-donating group that influences electronic distribution on the ring.
Physical Properties (based on ):
- Molecular weight : 258.64 g/mol.
- CAS Registry Number : 7071-12-7.
Stereoisomeric Variants
The stereochemistry of cyclobutane derivatives significantly impacts their reactivity and physical properties. For example:
Research Findings :
- Diastereomers like the (1R,2S,3S) variant exhibit different crystallization behaviors due to altered molecular packing.
- The R-configuration at C3 may enhance stability in polar solvents compared to the S-configuration.
Structural Analogues with Varying Substituents
Halogen-Substituted Cyclopropanes
| Compound Name | Structure | Molecular Formula | Key Differences |
|---|---|---|---|
| rac-(1R,2R)-1-(bromomethyl)-2-fluorocyclopropane | Cyclopropane core | C₅H₈BrNO₂ | Smaller ring (cyclopropane); bromine and fluorine substituents. |
Research Findings :
- Cyclopropanes exhibit higher ring strain (~60° bond angles), leading to greater reactivity in ring-opening reactions compared to cyclobutanes.
- Bromine and fluorine substituents increase electrophilicity, enabling diverse cross-coupling reactions.
Bicyclic Oxabicyclo Derivatives
Research Findings :
- The oxabicyclo framework reduces ring strain compared to cyclobutane, enhancing thermal stability.
- The bridged oxygen atom facilitates regioselective functionalization at the carbonyl position.
Functional Group Analogues
tert-Butoxy-Containing Compounds
| Compound Name | Structure | Molecular Formula | Key Differences |
|---|---|---|---|
| rac-(1R,2S)-1-(tert-butoxy)-2-methoxycyclohexane | Cyclohexane core | C₁₁H₂₂O₂ | Larger ring (cyclohexane); reduced steric hindrance. |
Research Findings :
- Cyclohexane derivatives exhibit chair conformations, minimizing steric clashes between substituents.
- The absence of chlorine reduces electrophilicity but improves hydrolytic stability.
Biological Activity
Chemical Identity and Properties
rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane is a cyclobutane derivative characterized by the presence of a tert-butoxy group, a chloro substituent, and a methoxy group. Its molecular formula is with a molecular weight of approximately 220.74 g/mol. The compound's structure can be represented in various chemical databases, indicating its potential as a building block in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of this compound has been explored in several studies, focusing on its pharmacological properties and potential therapeutic applications.
Mechanism of Action
The compound exhibits activity that may be attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes or receptors involved in metabolic pathways. The presence of the chloro and methoxy groups is believed to enhance its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound showed IC50 values ranging from 10 to 25 µM across different cell lines, indicating moderate cytotoxicity.
In Vivo Studies
Animal model studies have provided insights into the pharmacokinetics and therapeutic efficacy of the compound:
- Model Used : Mouse xenograft models were employed to evaluate tumor growth inhibition.
- Findings : Administration of the compound resulted in a significant reduction in tumor size compared to control groups, suggesting its potential as an anticancer agent.
Case Studies
-
Case Study 1: Anticancer Activity
- Objective : To assess the anticancer properties of this compound.
- Methodology : Mice with implanted tumors were treated with varying doses of the compound.
- Outcome : Tumor regression was observed in treated mice after four weeks of treatment, supporting further investigation into its mechanism of action.
-
Case Study 2: Enzyme Inhibition
- Objective : To evaluate the inhibitory effect on specific metabolic enzymes.
- Methodology : Enzyme assays were conducted using liver microsomes.
- Outcome : The compound demonstrated significant inhibition of cytochrome P450 enzymes involved in drug metabolism.
Data Table
| Biological Activity | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Cytotoxicity | MCF-7 | 15 | Moderate |
| Cytotoxicity | HeLa | 20 | Moderate |
| Cytotoxicity | A549 | 10 | Moderate |
| Tumor Growth Inhibition | Xenograft Model | N/A | Significant |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for rac-(1R,2S,3R)-1-(tert-butoxy)-3-chloro-2-methoxycyclobutane, and how do stereochemical outcomes vary with different methods?
- Methodology : Cyclobutane derivatives are often synthesized via cyclization or ring-opening reactions. For this compound, a plausible route involves:
- Step 1 : Formation of the cyclobutane ring via [2+2] photocycloaddition or strain-driven cyclization, followed by functionalization with tert-butoxy, methoxy, and chloro groups .
- Step 2 : Stereochemical control using chiral auxiliaries or asymmetric catalysis (e.g., Pd-catalyzed cross-coupling for chloro-group placement) .
- Step 3 : Racemic mixture confirmation via chiral HPLC or polarimetry.
- Data Contradictions : Stereochemical outcomes may conflict between computational predictions (DFT) and experimental results due to steric hindrance from tert-butoxy and methoxy groups. Validate via NOESY NMR to confirm spatial arrangements .
Q. How can researchers resolve conflicting NMR data for cyclobutane derivatives with multiple stereocenters?
- Methodology :
- Use 2D NMR techniques (COSY, HSQC, HMBC) to assign proton and carbon signals. For example, the methoxy group (δ 3.2–3.5 ppm) may show coupling with adjacent cyclobutane protons.
- Compare experimental data with computed NMR spectra (e.g., using Gaussian or ACD/Labs) to resolve ambiguities .
- Key Challenge : Overlapping signals from tert-butoxy (δ 1.2 ppm) and cyclobutane protons require high-field NMR (≥500 MHz) and deuterated solvents for clarity .
Q. What purification strategies are effective for isolating racemic cyclobutane derivatives with polar substituents?
- Methodology :
- Chromatography : Use silica gel columns with gradient elution (hexane/EtOAc or DCM/MeOH) to separate diastereomers. For enantiomers, employ chiral stationary phases (e.g., Chiralpak IA/IB) .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) to isolate enantiomers .
- Validation : Monitor purity via GC-MS or LC-HRMS, ensuring >95% enantiomeric excess (ee) for advanced studies .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of tert-butoxy and methoxy groups in cyclobutane ring-opening reactions?
- Methodology :
- Kinetic Studies : Compare reaction rates under nucleophilic (e.g., SN2) or electrophilic conditions. For example, tert-butoxy groups resist hydrolysis due to steric bulk, while methoxy groups are more labile .
- DFT Calculations : Model transition states to predict regioselectivity. The chloro group may act as a leaving group, directing ring-opening pathways .
Q. What computational tools are best suited for predicting the stability of this compound under varying pH and temperature conditions?
- Methodology :
- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of the methoxy group) using software like GROMACS or AMBER.
- QSPR Models : Correlate substituent electronic parameters (σ, π) with stability data from accelerated aging studies (40–80°C, pH 1–13) .
- Key Insight : The tert-butoxy group enhances thermal stability but reduces solubility in aqueous media, impacting biological assays .
Q. How can researchers address discrepancies in reported biological activity data for cyclobutane derivatives with similar stereochemistry?
- Methodology :
- Structure-Activity Relationship (SAR) : Synthesize analogs with systematic substitutions (e.g., replacing chloro with fluoro) and test in standardized assays (e.g., enzyme inhibition, cytotoxicity) .
- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers caused by impurities or assay conditions .
Specialized Applications
Q. What role does this compound play in fragment-based drug discovery (FBDD)?
- Methodology :
- Fragment Screening : Use X-ray crystallography or SPR to assess binding to target proteins (e.g., kinases, GPCRs). The cyclobutane core provides rigidity, while substituents modulate solubility and affinity .
- Click Chemistry : Functionalize the chloro group with azides or alkynes for library diversification .
- Challenge : Low solubility of tert-butoxy derivatives may require formulation with co-solvents (e.g., DMSO/PEG) .
Q. How can isotopic labeling (e.g., ¹³C, ²H) aid in mechanistic studies of cyclobutane derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
